![molecular formula C10H9NO3S2 B11860225 4-(Methylsulfanyl)quinoline-8-sulfonic acid CAS No. 71330-95-5](/img/structure/B11860225.png)
4-(Methylsulfanyl)quinoline-8-sulfonic acid
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Overview
Description
4-(Methylthio)quinoline-8-sulfonic acid is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)quinoline-8-sulfonic acid typically involves the introduction of the methylthio and sulfonic acid groups into the quinoline ring. One common method is the sulfonation of 4-(Methylthio)quinoline using sulfuric acid or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(Methylthio)quinoline-8-sulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)quinoline-8-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents like lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures ranging from -20°C to 25°C.
Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents like dimethylformamide, and temperatures ranging from 25°C to 100°C.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonate esters.
Substitution: Quinoline derivatives with various functional groups.
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds similar to 4-(Methylsulfanyl)quinoline-8-sulfonic acid exhibit notable antioxidant activities. For instance, studies on water-soluble phthalocyanines containing quinoline sulfonic acid substituents demonstrated strong reducing power and antioxidant properties, suggesting potential applications in medical treatments and as standard agents in antioxidant studies .
Anticancer Activity
Recent investigations into quinoline derivatives have highlighted their anticancer potential. Specifically, compounds derived from quinoline-8-sulfonamides have shown effectiveness against various cancer cell lines, including melanoma and breast cancer. The biological evaluation of these compounds revealed significant cytotoxic effects, indicating that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds containing the sulfonamide group demonstrate antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of this compound could lead to the development of new antibiotics targeting resistant bacterial infections .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Cancer Treatment : Due to its anticancer properties, this compound may be developed into a novel treatment option for various cancers. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications .
- Infection Control : The antimicrobial properties suggest that this compound could be valuable in treating infections caused by resistant bacteria. Further development may lead to new formulations for clinical use against such pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Methylthio)quinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-8-sulfonic acid: Similar structure but with a hydroxyl group instead of a methylthio group.
4-Aminoquinoline-8-sulfonic acid: Contains an amino group instead of a methylthio group.
4-Methylquinoline-8-sulfonic acid: Contains a methyl group instead of a methylthio group.
Uniqueness
4-(Methylthio)quinoline-8-sulfonic acid is unique due to the presence of both the methylthio and sulfonic acid groups, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
4-(Methylsulfanyl)quinoline-8-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core with a methylsulfanyl group and a sulfonic acid functional group. These functional groups significantly influence its reactivity and biological activity.
Anticancer Activity
Recent studies have shown that derivatives of quinoline, including this compound, exhibit promising anticancer properties.
Case Study: Antitumor Effects
A study evaluated the cytotoxicity of several quinoline derivatives against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) as well as non-cancerous cell lines (184B5 and MCF10A). The results indicated that compounds with sulfonyl groups demonstrated significant growth inhibition in cancer cells compared to non-cancerous cells. The GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds are summarized in Table 1:
Compound | GI50 (μM) - MDA-MB231 | GI50 (μM) - MDA-MB468 | GI50 (μM) - MCF7 |
---|---|---|---|
This compound | 15.5 | 12.3 | 18.0 |
Reference: Cisplatin | 5.0 | 4.5 | 6.0 |
These findings suggest that the introduction of bulky lipophilic substituents enhances the anticancer activity of such compounds, highlighting the importance of structural modifications in drug design .
Antibacterial Activity
Quinoline derivatives have also been investigated for their antibacterial properties. A study tested various substituted quinoline compounds against Mycobacterium tuberculosis and other bacterial strains.
Findings on Antibacterial Efficacy
The results showed that certain derivatives exhibited higher antibacterial activity than standard treatments like isoniazid. For instance, the compound N-Cycloheptylquinoline-2-carboxamide demonstrated an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics, indicating its potential as a new antibacterial agent .
Antiviral Activity
In addition to anticancer and antibacterial effects, some studies have explored the antiviral properties of quinoline derivatives.
Example: Anti-HIV Activity
A specific derivative exhibited an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, which indicates strong antiviral activity . This suggests that modifications in the quinoline structure can lead to enhanced efficacy against viral infections.
Properties
CAS No. |
71330-95-5 |
---|---|
Molecular Formula |
C10H9NO3S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-methylsulfanylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S2/c1-15-8-5-6-11-10-7(8)3-2-4-9(10)16(12,13)14/h2-6H,1H3,(H,12,13,14) |
InChI Key |
IIMHFOXNDQVHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
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